methyl 5-bromo-3-formyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 5-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of methyl 3-formyl-1H-indole-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions depending on the reaction type. Major products formed from these reactions include substituted indoles, carboxylic acids, and alcohols .
Scientific Research Applications
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-formyl-1H-indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Fluoro-3-formyl-1H-indole-2-carboxylate: Contains a fluorine atom instead of bromine, which can lead to different chemical and biological properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An amino-substituted derivative with distinct biological activities.
Properties
CAS No. |
2476689-05-9 |
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Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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